molecular formula C10H5F4NO B6355416 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile CAS No. 1500572-13-3

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B6355416
CAS No.: 1500572-13-3
M. Wt: 231.15 g/mol
InChI Key: YDZBPFUJAQAGFW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is an organic compound with the molecular formula C10H5F4NO It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzoylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile typically involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzoic acid with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, leading to the formation of amides or other related compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding acids, alcohols, or amines.

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s unique fluorine content makes it useful in the study of fluorine’s effects on biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials that benefit from its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of fluorine and trifluoromethyl groups can influence the compound’s reactivity and interaction with other molecules. These groups can enhance the compound’s stability, lipophilicity, and ability to form strong bonds with target molecules, making it a valuable intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is unique due to the combination of fluorine and trifluoromethyl groups attached to the benzoylacetonitrile core. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. These properties make it particularly useful in specialized applications where such characteristics are desired.

Properties

IUPAC Name

3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZBPFUJAQAGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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